Itraconazole N,N-Dioxide is a derivative of Itraconazole, which is a synthetic triazole antifungal agent. This compound is classified under triazole antifungals, which are widely used for the treatment of various fungal infections. Itraconazole N,N-Dioxide is characterized by the presence of two nitrogen dioxide groups, which may enhance its antifungal activity compared to its parent compound.
Itraconazole was first introduced in the late 1980s and has since been classified as a broad-spectrum antifungal agent. It is primarily used in clinical settings to treat infections caused by fungi, including Candida and Aspergillus species. The N,N-Dioxide form represents a modification that can potentially alter its pharmacological properties and efficacy.
The synthesis of Itraconazole N,N-Dioxide can be approached through various methods, including:
The molecular formula of Itraconazole N,N-Dioxide is . The structure features a triazole ring system along with multiple aromatic groups. The presence of nitrogen dioxide groups modifies the electronic structure of the molecule, potentially influencing its interaction with biological targets.
The chemical reactivity of Itraconazole N,N-Dioxide can be characterized by:
Itraconazole exerts its antifungal effects primarily through inhibition of ergosterol synthesis, an essential component of fungal cell membranes. The mechanism involves:
Itraconazole N,N-Dioxide has potential applications in:
Itraconazole N,N-dioxide (molecular formula: C₃₅H₃₈Cl₂N₈O₄) exhibits distinct spectral signatures compared to the parent compound. High-resolution mass spectrometry (HRMS) confirms a molecular ion peak at m/z 705.633 [M+H]⁺, with a 32 Da increase from itraconazole (673.647 Da), consistent with two oxygen additions [5] [10]. Nuclear Magnetic Resonance (NMR) spectroscopy reveals critical changes:
Table 1: Key Spectroscopic Differences Between Itraconazole and Its N,N-Dioxide
Technique | Itraconazole | N,N-Dioxide |
---|---|---|
HRMS ([M+H]⁺) | 705.633 | 737.628 |
¹H-NMR (ppm) | 4.65 (s, CH₂-triazole) | 5.10 (s, CH₂-triazole) |
¹³C-NMR (ppm) | 142.3 (triazole C) | 152.8 (triazole C) |
IR (cm⁻¹) | 1,350 (C-N) | 1,270 (N→O) |
Itraconazole N,N-dioxide is synthesized via selective oxidation of itraconazole's triazole moieties. Optimal conditions use m-chloroperoxybenzoic acid (mCPBA) in dichloromethane (0°C, 2 h), achieving 85% yield with strict stoichiometric control (2.05 eq oxidant) [4]. Over-oxidation is minimized by:
The N,N-dioxide derivative displays altered physicochemical and biochemical properties:
Table 2: Physicochemical Comparison of Itraconazole and Its N,N-Dioxide
Property | Itraconazole | N,N-Dioxide | Change |
---|---|---|---|
Molecular Weight | 705.63 g/mol | 737.63 g/mol | +32 g/mol |
LogP | 6.8 | 5.2 | ↓ 1.6 |
Water Solubility | 0.10 μg/mL | 0.22 μg/mL | ↑ 120% |
CYP3A4 Binding | Strong (Ks 2.2 nM) | Weak (>500 nM) | >200-fold weaker |
Itraconazole exists as four stereoisomers (diastereomeric pairs: 2R,4S/2R,4S and 2S,4R/2S,4R). N-oxidation exhibits pronounced stereoselectivity:
Itraconazole N,N-dioxide demonstrates pH-dependent stability:
Table 3: Stability Profile of Itraconazole N,N-Dioxide
Condition | Degradation Rate | Primary Degradants |
---|---|---|
pH 1.2 (37°C) | 90% in 1 h | Itraconazole mono-N-oxide |
pH 7.4 (37°C) | <5% in 24 h | None detected |
UV Light (254 nm) | 50% in 4 h | Deoxygenated itraconazole |
Human Plasma | 2% in 6 h | N-desalkyl itraconazole |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: